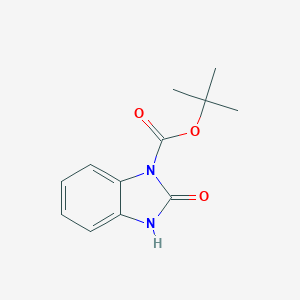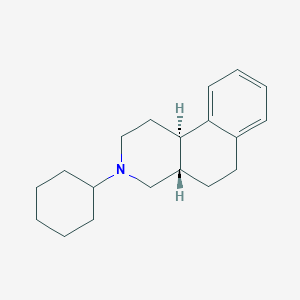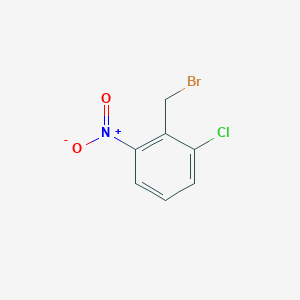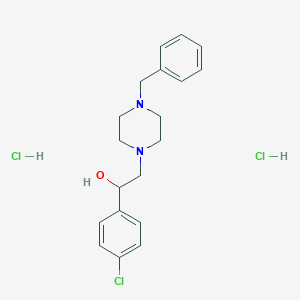
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In
Applications De Recherche Scientifique
BZP has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can improve cognitive function. BZP has also been studied for its potential use as an antidepressant and anxiolytic agent.
Mécanisme D'action
BZP acts as a dopamine and serotonin agonist, which leads to an increase in the release of these neurotransmitters in the brain. This results in an increase in arousal, alertness, and mood elevation. BZP also inhibits the reuptake of dopamine and serotonin, which prolongs their effects.
Effets Biochimiques Et Physiologiques
BZP has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and dry mouth. BZP has been reported to cause euphoria, increased sociability, and enhanced sexual arousal. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
BZP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has well-defined chemical and physical properties, which makes it easy to work with. BZP can be used to study the effects of dopamine and serotonin on the brain and behavior.
However, there are also limitations to using BZP in lab experiments. It is a psychoactive drug that can cause adverse effects in humans and animals. The effects of BZP can vary depending on the dose and route of administration. Therefore, caution must be taken when working with BZP in lab experiments.
Orientations Futures
There are several future directions for research on BZP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to determine the optimal dose and route of administration for BZP in humans.
Another area of interest is the development of new analogs of BZP that have improved therapeutic properties and reduced adverse effects. These analogs could be used to treat a wide range of neurological disorders.
Conclusion:
In conclusion, BZP is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of neurological disorders. It acts as a dopamine and serotonin agonist and has been shown to have neuroprotective effects. BZP has several advantages for lab experiments, but caution must be taken when working with it due to its psychoactive effects. There are several future directions for research on BZP, including its potential use as an antidepressant and anxiolytic agent, and the development of new analogs with improved therapeutic properties.
Méthodes De Synthèse
BZP can be synthesized by the reaction of piperazine with benzyl chloride and 4-chlorobenzophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
156809-90-4 |
|---|---|
Nom du produit |
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride |
Formule moléculaire |
C19H25Cl3N2O |
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H |
Clé InChI |
DGHDCEDRQOJQII-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.Cl.Cl |
SMILES canonique |
C1C[NH+](CC[NH+]1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.[Cl-].[Cl-] |
Synonymes |
alpha-(4-Chlorophenyl)-4-(phenylmethyl)-1-piperazineethanol dihydrochl oride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



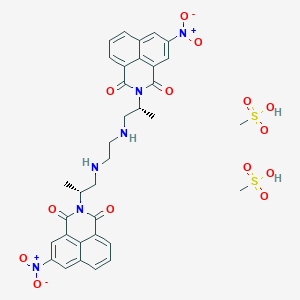
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
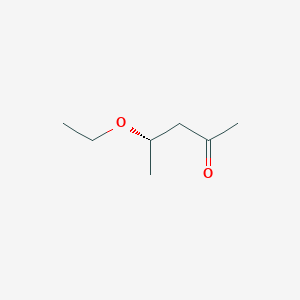

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)

![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
